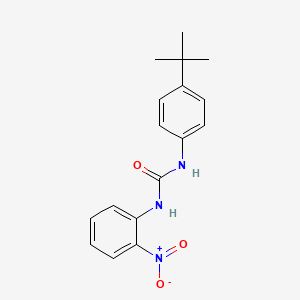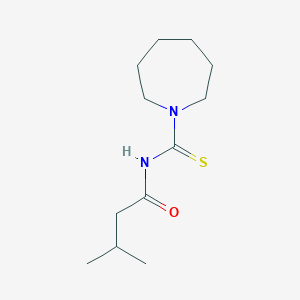
1-(4-Tert-butylphenyl)-3-(2-nitrophenyl)urea
Overview
Description
1-(4-Tert-butylphenyl)-3-(2-nitrophenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a tert-butyl group attached to a phenyl ring and a nitrophenyl group attached to the urea moiety
Preparation Methods
The synthesis of 1-(4-Tert-butylphenyl)-3-(2-nitrophenyl)urea typically involves the reaction of 4-tert-butylaniline with 2-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-tert-butylaniline+2-nitrophenyl isocyanate→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)-3-(2-nitrophenyl)urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amine group using reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions. For instance, the tert-butyl group can be replaced by other substituents using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Tert-butylphenyl)-3-(2-nitrophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Tert-butylphenyl)-3-(2-nitrophenyl)urea involves its interaction with molecular targets in biological systems. The nitrophenyl group can participate in redox reactions, while the tert-butyl group can influence the compound’s hydrophobicity and binding affinity to targets. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Tert-butylphenyl)-3-(2-nitrophenyl)urea can be compared with other similar compounds, such as:
1-(4-Methylphenyl)-3-(2-nitrophenyl)urea: This compound has a methyl group instead of a tert-butyl group. The presence of the tert-butyl group in this compound provides greater steric hindrance and hydrophobicity, which can affect its reactivity and interactions.
1-(4-Tert-butylphenyl)-3-(4-nitrophenyl)urea: This compound has the nitro group in a different position on the phenyl ring. The position of the nitro group can influence the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of substituents and their positions, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-(2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-17(2,3)12-8-10-13(11-9-12)18-16(21)19-14-6-4-5-7-15(14)20(22)23/h4-11H,1-3H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNBTNUQTJYEAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B4097913.png)
![1-[3-(3-Morpholin-4-ylpropoxy)phenyl]ethanone;oxalic acid](/img/structure/B4097920.png)
![5-[4-(1-adamantylacetyl)-1-piperazinyl]-N-cyclopropyl-2-nitroaniline](/img/structure/B4097928.png)

![N-[(6-fluoro-1,3-benzothiazol-2-yl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B4097964.png)

![5-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B4097974.png)
![2-{4-chloro-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4097980.png)

![1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-pyridin-2-yl-2H-pyrrol-5-one](/img/structure/B4097992.png)
![1-[2-(Diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-4-(2-furylcarbonyl)-3-hydrox y-3-pyrrolin-2-one](/img/structure/B4098001.png)
![Methyl 5-[(4-chlorophenyl)methyl]-3,3-bis(4-fluorophenyl)-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B4098002.png)
![4-[4-(allyloxy)-3-chloro-5-methoxyphenyl]-6-methyl-N-(3-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4098009.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-2-indanecarboxamide](/img/structure/B4098012.png)
